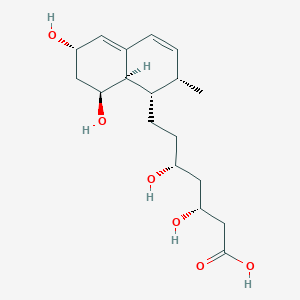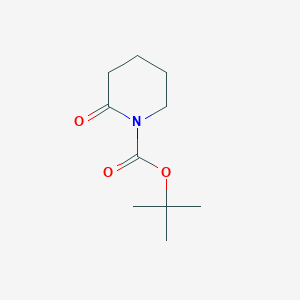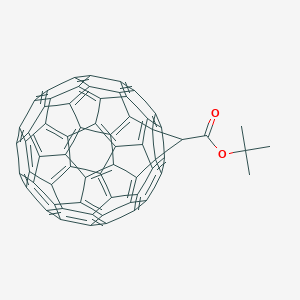
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester, also known as PCBM, is a derivative of fullerene C60. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester is based on its ability to accept electrons from donor molecules. In organic photovoltaic devices, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester acts as an electron acceptor material, which helps to improve the efficiency of the device. (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester also acts as a sensitizer in dye-sensitized solar cells, where it absorbs light and transfers electrons to the electrode, thereby generating a photocurrent.
Biochemical And Physiological Effects
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been found to have some biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester in lab experiments is its high electron affinity, which makes it an efficient electron acceptor material. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has a high solubility in common organic solvents, which makes it easy to handle and process. However, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has some limitations, such as its relatively high cost and its tendency to aggregate in solution, which can affect its performance in certain applications.
Future Directions
There are several future directions for the research and development of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester. One potential direction is the development of new synthesis methods that can produce (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester with improved purity and yield. Another direction is the investigation of the use of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester in other applications, such as in the field of biomedicine. Additionally, the development of new (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester-based materials with improved properties and performance is an area of active research.
Synthesis Methods
The synthesis of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester involves the reaction of C60 with tert-butyl malonic acid in the presence of a catalyst. The reaction produces a mixture of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester and its isomer, (1,2-Methanofullerene C60)-61-carboxylic acid methyl ester ((1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester-Me).
Scientific Research Applications
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has found a wide range of applications in scientific research. It is commonly used as an electron acceptor material in organic photovoltaic devices. It has also been used as a sensitizer in dye-sensitized solar cells. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been used as a material for the preparation of polymer nanocomposites, which have potential applications in the field of nanoelectronics.
properties
CAS RN |
150493-29-1 |
|---|---|
Product Name |
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester |
Molecular Formula |
C66H10O2 |
Molecular Weight |
834.8 g/mol |
InChI |
InChI=1S/C66H10O2/c1-64(2,3)68-63(67)62-65-58-50-42-32-22-14-6-4-5-8-12-10(6)18-26-20(12)30-24-16(8)17-9(5)13-11-7(4)15(14)23-29-19(11)27-21(13)31-25(17)35-34(24)44-38(30)48-40(26)46(36(42)28(18)22)54(58)56(48)60-52(44)53-45(35)39(31)49-41(27)47-37(29)43(33(23)32)51(50)59(65)55(47)57(49)61(53)66(60,62)65/h62H,1-3H3 |
InChI Key |
YGTNZHVTMAQCFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



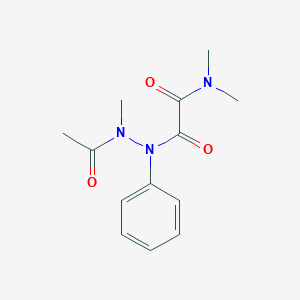
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

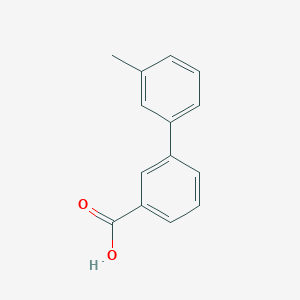
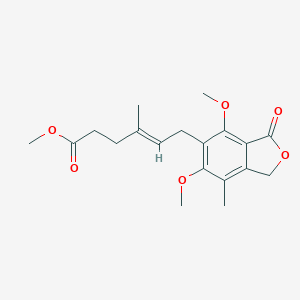
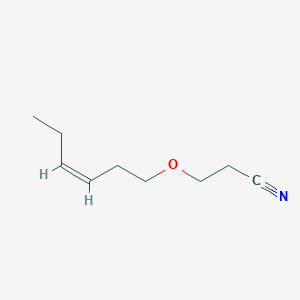
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

